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Compound of Interest
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Compound Name: Methylphenoxy)phenyllmethanami
ne

CAS No.: 864263-07-0

Cat. No.: B1357540

Get Quote

Executive Summary

[4-(3-methylphenoxy)benzyllamine (CAS: 186552-49-8 / generic) represents a critical biaryl
ether scaffold frequently utilized in the synthesis of agrochemicals (e.g., Tolfenpyrad) and
kinase inhibitors. Its structural integrity relies on two pivotal features: the stability of the ether
linkage and the specific regiochemistry of the methyl substituent on the phenoxy ring.

This guide provides a definitive protocol for the structural elucidation of this compound. Unlike
standard Certificates of Analysis (CoA) which rely on library matching, this document details the
first-principles derivation of the structure using High-Resolution Mass Spectrometry (HRMS),
Infrared Spectroscopy (IR), and 1D/2D Nuclear Magnetic Resonance (NMR).

Synthetic Provenance & Impurity Profile[1][2][3][4]

To elucidate a structure with high confidence, one must understand its origin. The synthesis of
this molecule typically dictates the impurities and spectral artifacts encountered during analysis.
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Primary Route: Ullmann-type ether synthesis followed by nitrile reduction.
¢ Coupling:p-Chlorobenzonitrile + m-Cresol

4-(3-methylphenoxy)benzonitrile.

e Reduction: Nitrile
[4-(3-methylphenoxy)benzyllamine.
Critical Elucidation Targets:

e Regio-isomerism: Distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) starting
material impurity.

o Linkage Verification: Confirming the

ether bridge versus a

biaryl coupling (a common byproduct in transition-metal catalysis).

Mass Spectrometry: Molecular Formula &
Fragmentation

The first step in elucidation is establishing the elemental composition and analyzing
fragmentation to confirm the substructures (benzylamine vs. phenoxy ether).

Experimental Parameters

o Method: ESI-QTOF (Positive Mode)

» Solvent: Methanol + 0.1% Formic Acid[1]

Data Interpretation

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-CASMI_2016-SM808401
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Theoretical ]
lon Type Observed miz | Delta (ppm) Assighment
m/z
214.1230 214.1226 1.8 (Parent)
Fragment 1 197.0961 197.0961 0.0 (Deamination)
Fragment 2 107.0491 107.0491 0.0 (Cresol
fragment)
Fragment 3 106.0651 106.0651 0.0 (Iminium/Benzyla
mine)

Mechanistic Insight: The facile loss of ammonia (

, -17 Da) is characteristic of primary benzylamines, generating a stable benzyl cation (often
rearranging to a tropylium ion). The cleavage of the ether bond generates the cresol fragment (

107), confirming the presence of the methylphenoxy moiety.

Infrared Spectroscopy (FT-IR)

IR is utilized here primarily as a "fingerprint" check for functional group integrity, specifically
ensuring the nitrile precursor has been fully reduced.

e Primary Amine (

): Two weak bands at 3380 cm~* (asymmetric stretch) and 3310 cm~! (symmetric stretch).

o Ether (

): Strong band at 1240 cm~! (aryl alkyl ether asymmetric stretch).

o Absence of Nitrile: No sharp peak at 2230 cm~1* (confirms successful reduction).

Nuclear Magnetic Resonance (NMR) Elucidation

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357540?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This is the core of the structural proof. We must assign the two aromatic rings (Ring A and Ring
B) and the aliphatic chain.

Atom Numbering Strategy
e Ring A (Benzylamine side): 1 (ipso to
), 2/6 (ortho), 3/5 (meta), 4 (ipso to O).

» Ring B (Cresol side): 1' (ipso to O), 2' (ortho, between O and Me), 3' (ipso to Me), 4' (para to
0), 5' (meta to O), 6' (ortho to O).

 Aliphatic:

(methylene),

(methyl).

1H NMR Assighnments (400 MHz, DMSO- )
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Shift ( Structural
Mult. Integ. Assighment Logic
ppm) (Causality)

Deshielded by

d( aromatic ring,
7.32 2H H-2, H-6 (Ring A)  ortho to alkyl
) group. Part of
AA'BB'.

Meta-proton on
t( the tolyl ring;
7.21 1H H-5' (Ring B) triplet due to
) coupling with H-
4' and H-6'.

Shielded by

electron donation
d(

6.95 2H H-3, H-5 (Ring A)
) Oxygen

from the Ether

(mesomeric
effect).

d(
6.90 1H H-4' (Ring B) Para to Oxygen.

Isolated proton
between Oxygen
] and Methyl.
6.78 s (br) 1H H-2' (Ring B)
Broadened by
long-range

coupling.

d( ) Ortho to Oxygen.
6.75 1H H-6' (Ring B)
) [2]

3.72 s 2H Benzylic
methylene.

Characteristic
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shift for

Methyl group
2.28 s 3H attached to

aromatic ring.

Exchangeable
amine protons

1.85 brs 2H (shift varies with
concentration/wa
ter).

2D NMR: The "Smoking Gun" Connectivity

To prove the structure is not a physical mixture of two compounds, we rely on HMBC
(Heteronuclear Multiple Bond Correlation).

e Correlation 1 (The Linker): The Carbon at 4-position (Ring A) and 1'-position (Ring B) are
quaternary carbons bonded to Oxygen. They do not show proton correlations in HSQC.

o Correlation 2 (The Bridge):
o H-3/5 (Ring A) show strong HMBC cross-peaks to C-4 (ipso-0).
o H-2'/6' (Ring B) show strong HMBC cross-peaks to C-1' (ipso-0).

o Crucial: While HMBC rarely sees across the oxygen, the chemical shift of these ipso
carbons (~156-158 ppm) confirms the oxygen attachment.

Visualization of Elucidation Workflow
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Unknown Sample

[4-(3-methylphenoxy)benzyllamine

Step 1: Mass/Formula \Step 2: Purity/Func Group

HRMS (ESI+) FT-IR
Confirm Formula: C14H15NO Confirm Functional Groups
Fragment: m/z 107 (Cresol) Absence of -CN (2230 cm-1)

Step 3: Connectivity

1H NMR
Identify 2 Spin Systems
1. AA'BB' (Para)
2. ABCD (Meta-sub)

Step 4: Regio-assignment

2D NMR (HMBC)
Verify Ether Linkage
Verify Regiochemistry

inal Validation

CONFIRMED STRUCTURE
3-methyl isomer verified

Click to download full resolution via product page

Figure 1: Step-wise logic flow for structural confirmation, moving from elemental composition to

stereochemical assignment.

Structural Logic Diagram (HMBC Connectivity)

The following diagram illustrates the specific HMBC correlations required to confirm the meta-
substitution of the methyl group and the ether linkage.
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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the meta-methyl
position and ether proximity.

Quality Control & Assay Protocol

To ensure the material meets "Research Grade" (>98%) or "GMP Grade" standards, the
following HPLC method is recommended.

HPLC Method Parameters:
¢ Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

* Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
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Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

Retention Time: Expect elution around 6.5 - 7.5 min (moderately lipophilic due to diaryl
ether).

Common Pitfall: The amine can tail on standard silica columns. The addition of TFA or an

amine modifier (Triethylamine) is mandatory for peak symmetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Structure Elucidation of [4-(3-
methylphenoxy)benzyllamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357540/docs#technical-guide-structure-elucidation-
of-4-3-methylphenoxy-benzyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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